molecular formula C12H13NO2S B1393611 Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1291486-25-3

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B1393611
M. Wt: 235.3 g/mol
InChI Key: MBUHKOCHFHPXJK-UHFFFAOYSA-N
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Description

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a heterocyclic compound which belongs to the quinoline family. It is a member of quinolines and is used as an active component in various dyes . The CAS number for this compound is 1291486-25-3 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including ETQ, involves a two-step procedure. The first step is the hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, which is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex . The second step is a subsequent intramolecular Buchwald–Hartwig amination . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ETQ include the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .

Scientific Research Applications

Antibiotic Discovery

The ethyl acetate extract of Janibacter limosus cultures, which include a tetrahydroquinoline derivative, exhibited significant biological activity against bacteria and fungi, suggesting potential antibiotic properties (Asolkar et al., 2004).

Synthesis and Characterization

Efficient one-pot syntheses of various derivatives of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate have been reported, expanding the availability of these compounds for diverse applications in scientific research (Dyachenko & Dyachenko, 2015).

Antimicrobial and Antifungal Properties

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, showing potential in antimicrobial research (Tiwari et al., 2018).

Reactivity and Compound Formation

Research into the reactivity of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has led to the formation of various new quinolones and tetrahydroquinolines, contributing to the understanding of organic compound synthesis (Guillou et al., 1998).

Cancer Research Applications

New derivatives of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate have been synthesized and tested for cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Riadi et al., 2021).

Fluorescence Studies

Studies on the fluorescence properties of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have contributed to understanding their potential in fluorescence-based applications (Al-Masoudi et al., 2015).

Anticancer and Molecular Docking Studies

Research involving the synthesis and structural characterization of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives, along with their anticancer activity and molecular docking studies, adds to the knowledge of their potential medicinal applications (Ibrahim et al., 2017).

Structural Analysis and Crystallography

X-ray diffraction studies of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have provided insights into their molecular and crystal structures, contributing to the field of crystallography (Gurskaya et al., 2003).

properties

IUPAC Name

ethyl 2-sulfanylidene-3,4-dihydro-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)9-7-11(16)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUHKOCHFHPXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=S)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156990
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

CAS RN

1291486-25-3
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Reactant of Route 2
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Reactant of Route 6
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

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